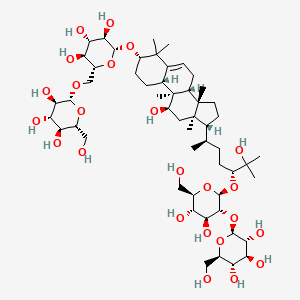

Mogroside IV (Standard)

Descripción

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,52+,53-,54+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPAFPPCKSYACJ-KGFBLRRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mogroside IV: A Technical Guide to its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside IV is a prominent cucurbitane-type triterpenoid (B12794562) glycoside and a key contributor to the intense sweetness of the monk fruit (Siraitia grosvenorii). This technical guide provides an in-depth exploration of the discovery of Mogroside IV, its primary natural sources, and the biosynthetic pathways leading to its formation. Detailed experimental protocols for its extraction, isolation, and quantification are presented, alongside a comprehensive summary of its concentration in its natural source. Furthermore, this guide elucidates the key signaling pathways influenced by mogrosides, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

Mogroside IV was discovered as part of the scientific investigation into the chemical constituents responsible for the intense sweetness of the monk fruit, also known as Luo Han Guo (Siraitia grosvenorii).[1] This perennial vine, belonging to the Cucurbitaceae family, is native to Southern China.[2][3] The fruit's extract contains a group of triterpene glycosides, collectively known as mogrosides, which are non-caloric sweeteners.[4][5] Mogroside V is the most abundant of these compounds, but Mogroside IV is also a significant contributor to the fruit's sweetness, which can be 250 to 400 times that of sucrose.[2][6]

The primary and commercially exclusive natural source of Mogroside IV is the fruit of Siraitia grosvenorii.[2][7] While other mogrosides exist, Mogroside IV and Mogroside V are the main sweet compounds found in the dried fruits.[6][8] The concentration of these mogrosides varies depending on the fruit's maturity, with less sweet mogrosides being converted to the sweeter forms like Mogroside IV and V as the fruit ripens.[9][10]

Alternative natural sources for mogrosides are being explored, including callus and cell suspension cultures of S. grosvenorii, which show promise for controlled production.[4][11]

Biosynthesis of Mogroside IV

The biosynthesis of Mogroside IV is a multi-step enzymatic process that occurs during the development and maturation of the monk fruit. The pathway begins with the common triterpene precursor, squalene (B77637).[7][12]

A simplified representation of the biosynthetic pathway leading to Mogroside IV is as follows:

Key enzyme families involved in this pathway include squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases (UGTs).[7] The process involves the cyclization of squalene to form the cucurbitadienol backbone, which is then oxidized to produce the aglycone, mogrol.[12] Subsequent glycosylation steps, catalyzed by UGTs, add glucose moieties to the mogrol structure.[13] The glycosyltransferase UGT94-289-3 plays a crucial role in the formation of Mogroside IV from its precursor, Mogroside III.[13] As the fruit matures, a series of glycosylation reactions convert less sweet mogrosides, like Mogroside IIE and III, into the highly sweet Mogroside IV and V.[8]

Quantitative Data

The concentration of Mogroside IV and other major mogrosides in Siraitia grosvenorii fruits varies significantly with the stage of maturity.

| Mogroside | Concentration Range in Dried Fruit (% w/w) | Sweetness Relative to Sucrose |

| Mogroside V | 0.8 - 1.3 | ~250-425x |

| Mogroside IV | Varies, generally lower than Mogroside V | ~250-400x |

| Siamenoside I | Varies | ~563x |

| Mogroside III | Higher in immature fruit | Less sweet |

| Mogroside IIE | Major component in early maturity | Bitter taste |

Data compiled from multiple sources.[2][4][6][7][8]

Studies have shown that the content of sweeter mogrosides like Mogroside IV and V increases as the fruit ripens, while the concentration of less sweet or bitter precursors decreases.[9][14] For optimal sweetness, fruits are typically harvested after 75 days of pollination.[8]

Experimental Protocols

Extraction of Total Mogrosides from Siraitia grosvenorii

This protocol describes a general method for the extraction of total mogrosides from dried monk fruit.

Methodology:

-

Preparation of Plant Material: Dried Siraitia grosvenorii fruits are ground into a fine powder.[15]

-

Extraction: The powdered fruit is macerated with 70% aqueous ethanol at room temperature for 24 hours.[16] The solvent-to-solid ratio is typically 10:1 (v/w).

-

Filtration: The mixture is filtered to separate the liquid extract from the solid plant residue.[16]

-

Repeated Extraction: The extraction process is repeated on the residue two more times with fresh solvent to ensure maximum recovery of mogrosides.[16]

-

Concentration: The filtrates from all extractions are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to yield a crude mogroside extract.[16]

Isolation of Mogroside IV using Macroporous Resin Chromatography

This protocol outlines the enrichment of Mogroside IV from the crude extract.

Methodology:

-

Sample Preparation: The crude mogroside extract is dissolved in deionized water.[16]

-

Column Preparation: A chromatography column is packed with a macroporous adsorbent resin (e.g., HZ 806) and equilibrated with deionized water.[16]

-

Loading and Washing: The sample solution is loaded onto the column. The column is then washed with deionized water to remove polar impurities such as sugars and salts.[16]

-

Elution: The adsorbed mogrosides are eluted with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).[16] Fractions are collected and monitored for the presence of Mogroside IV.

Quantification of Mogroside IV by HPLC-MS/MS

This protocol provides a sensitive and selective method for the quantification of Mogroside IV.[8][17]

Methodology:

-

Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) is used.[8]

-

Column: A C18 column (e.g., Agilent Poroshell 120 SB C18) is typically employed for separation.[17]

-

Mobile Phase: A gradient elution with acetonitrile (B52724) and water, both containing 0.1% formic acid, is commonly used.[17]

-

Detection: The mass spectrometer is operated in negative ionization mode, and quantification is performed using Multiple Reaction Monitoring (MRM).[17] The precursor ion [M-H]⁻ for Mogroside IV is monitored along with its specific product ions.

-

Standard Curve: A calibration curve is generated using a certified reference standard of Mogroside IV to enable accurate quantification in the samples.[17]

Signaling Pathways

Mogrosides, after oral ingestion, are largely metabolized to their aglycone, mogrol, by digestive enzymes and intestinal microflora.[9][10] Mogrol is believed to be responsible for many of the observed physiological effects.[9]

References

- 1. pnas.org [pnas.org]

- 2. Mogroside IV | 89590-95-4 | Q-100880 | Biosynth [biosynth.com]

- 3. Discovery of the Mogrosides Synthesis Pathway and its Anti-tumor Effect----Tianjin Institute of Industrial Biotechnology [english.tib.cas.cn]

- 4. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. Mogroside - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2013076577A1 - Methods and materials for enzymatic synthesis of mogroside compounds - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. hnxb.org.cn [hnxb.org.cn]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. ABC Herbalgram Website [herbalgram.org]

The Sweet Symphony of Synthesis: An In-depth Technical Guide to the Biosynthesis of Mogroside IV in Siraitia grosvenorii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Mogroside IV, a key sweet component of the monk fruit (Siraitia grosvenorii). We delve into the core enzymatic steps, present quantitative data on metabolite accumulation, and provide detailed experimental protocols for researchers in the field. This document aims to be a valuable resource for those studying triterpenoid (B12794562) saponin (B1150181) biosynthesis, metabolic engineering, and the development of natural sweeteners.

The Core Biosynthetic Pathway of Mogrosides

The biosynthesis of mogrosides, including Mogroside IV, is a complex process originating from the general isoprenoid pathway. The pathway can be broadly divided into three key stages: the formation of the cucurbitadienol (B1255190) backbone, a series of oxidations to form the aglycone mogrol (B2503665), and subsequent glycosylation steps that build the various mogroside molecules.[1][2]

The journey begins with 2,3-oxidosqualene, a common precursor for triterpenoids in plants.[3] In S. grosvenorii, this molecule is cyclized to form the foundational cucurbitane-type triterpenoid skeleton, cucurbitadienol.[3][4] This crucial step is catalyzed by the enzyme cucurbitadienol synthase (CS) .[3][4] Some studies also suggest the involvement of a diepoxidated precursor, 2,3;22,23-dioxidosqualene, which is catalyzed by squalene epoxidase (SQE) , leading to 24,25-epoxycucurbitadienol.[1][5]

Following the formation of the cucurbitadienol skeleton, a series of oxidation reactions occur, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and epoxide hydrolases (EPHs) .[1][2] These modifications lead to the formation of the aglycone, mogrol, which possesses hydroxyl groups at positions C3, C11, C24, and C25.[1] The hydroxylation at C11 is a key step, and the enzyme CYP87D18 has been identified as a multifunctional P450 involved in this process.[6][7]

The final and diversifying stage of mogroside biosynthesis is a series of glycosylation reactions catalyzed by UDP-glucosyltransferases (UGTs) .[2][8] These enzymes sequentially add glucose moieties to the mogrol backbone at the C3 and C24 positions. The step-wise addition of glucose molecules leads to the formation of various mogrosides, from the less sweet Mogroside I and II to the intensely sweet Mogroside V. Mogroside IV is an important intermediate and a significant component in its own right, differing from Mogroside V by one glucose unit.[9][10] Specifically, UGTs such as UGT94-289-3 are responsible for the branched glycosylation that leads to the higher, sweeter mogrosides.[9]

Quantitative Analysis of Mogroside Accumulation

The accumulation of different mogrosides varies significantly during the fruit development of Siraitia grosvenorii. Early-stage fruits are rich in the less glycosylated and bitter-tasting mogrosides, which are then converted to the sweeter, more highly glycosylated forms as the fruit matures.[10][11]

| Days After Pollination | Mogroside IIE (mg/g DW) | Mogroside III (mg/g DW) | Siamenoside I (mg/g DW) | Mogroside IV (mg/g DW) | Mogroside V (mg/g DW) |

| 15 | 15.2 ± 1.8 | 3.1 ± 0.4 | Not Detected | Not Detected | 0.5 ± 0.1 |

| 45 | 8.9 ± 1.1 | 12.5 ± 1.5 | 0.8 ± 0.1 | 1.2 ± 0.2 | 5.8 ± 0.7 |

| 60 | 2.1 ± 0.3 | 5.3 ± 0.6 | 2.5 ± 0.3 | 4.8 ± 0.6 | 18.2 ± 2.2 |

| 75 | 0.8 ± 0.1 | 1.9 ± 0.2 | 4.1 ± 0.5 | 7.9 ± 0.9 | 35.6 ± 4.3 |

| 90 | 0.5 ± 0.1 | 1.1 ± 0.1 | 5.2 ± 0.6 | 9.8 ± 1.2 | 42.1 ± 5.1 |

| Table 1: Accumulation of major mogrosides during the fruit development of Siraitia grosvenorii. Data is presented as mean ± standard deviation. This table is a representative summary based on data available in the literature and may vary between different cultivars and growing conditions.[10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the mogroside biosynthesis pathway.

Quantification of Mogrosides by LC-MS/MS

This protocol describes a method for the sensitive and accurate quantification of Mogroside IV and other mogrosides in plant tissues.[3][4][12]

Sample Preparation:

-

Freeze-dry plant tissue (e.g., fruit pericarp) and grind into a fine powder.

-

Accurately weigh 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol (B129727) (v/v) to the tube.

-

Vortex for 1 minute and then sonicate for 30 minutes in a water bath at 40°C.

-

Centrifuge at 12,000 x g for 15 minutes.

-

Collect the supernatant and filter it through a 0.22 µm nylon syringe filter into an HPLC vial.

LC-MS/MS Conditions:

-

LC System: Agilent 1290 Infinity II or equivalent.

-

Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-2 min, 10% B; 2-10 min, 10-50% B; 10-15 min, 50-90% B; 15-17 min, 90% B; 17-17.1 min, 90-10% B; 17.1-20 min, 10% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 2 µL.

-

MS System: Agilent 6470 Triple Quadrupole MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

MRM Transitions:

-

Mogroside IV: [M-H]⁻ m/z 1123.5 → 961.4

-

Mogroside V: [M-H]⁻ m/z 1285.6 → 1123.5

-

Siamenoside I: [M-H]⁻ m/z 1123.5 → 800.4

-

Mogroside III: [M-H]⁻ m/z 961.4 → 799.4

-

Mogroside IIE: [M-H]⁻ m/z 799.4 → 637.3

-

Data Analysis: Quantification is performed by constructing a standard curve using authentic standards of each mogroside.

Heterologous Expression and Functional Characterization of Biosynthesis Genes in Nicotiana benthamiana

This protocol outlines the transient expression of S. grosvenorii genes in N. benthamiana to characterize their function.[2][8][13]

Vector Construction:

-

Amplify the full-length coding sequences of the target genes (e.g., SgCS, SgCYP450, SgUGT) from S. grosvenorii cDNA.

-

Clone the amplified genes into a plant expression vector, such as pEAQ-HT, under the control of a strong constitutive promoter (e.g., CaMV 35S).

Agrobacterium Preparation:

-

Transform the expression vectors into Agrobacterium tumefaciens strain GV3101.

-

Grow a single colony in 5 mL of LB medium with appropriate antibiotics at 28°C overnight.

-

Inoculate 50 mL of LB medium with the overnight culture and grow until the OD600 reaches 0.6-0.8.

-

Pellet the cells by centrifugation at 4,000 x g for 10 minutes.

-

Resuspend the pellet in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to a final OD600 of 0.8.

-

Incubate the bacterial suspension at room temperature for 2-4 hours.

Agroinfiltration:

-

Use a 1 mL needleless syringe to infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants.

-

For co-expression of multiple genes, mix the respective Agrobacterium suspensions in equal ratios before infiltration. Include a suspension of Agrobacterium carrying a p19 silencing suppressor to enhance protein expression.

-

Grow the infiltrated plants for 3-5 days under controlled conditions.

Metabolite Extraction and Analysis:

-

Harvest the infiltrated leaf patches.

-

Extract metabolites using the protocol described in Section 3.1.

-

Analyze the extracts by LC-MS/MS to detect the products of the expressed enzymes.

Gene Expression Analysis by qRT-PCR

This protocol details the measurement of transcript levels of mogroside biosynthesis genes.[2][10]

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from S. grosvenorii tissues using a commercial plant RNA extraction kit, following the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

qRT-PCR:

-

Design gene-specific primers for the target biosynthesis genes and a reference gene (e.g., Actin or Ubiquitin).

-

Prepare the qRT-PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and diluted cDNA.

-

Perform the qRT-PCR on a real-time PCR system with the following typical cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion and Future Perspectives

The elucidation of the Mogroside IV biosynthesis pathway in Siraitia grosvenorii has opened up new avenues for the production of this high-value natural sweetener. Metabolic engineering efforts in microbial and plant hosts have shown promise, although yields currently remain lower than in the native plant.[2] Future research will likely focus on optimizing these heterologous systems by addressing metabolic bottlenecks, improving enzyme efficiency through protein engineering, and understanding the regulatory networks that control mogroside biosynthesis in S. grosvenorii. A deeper understanding of the transport and storage of mogrosides within the plant cell will also be crucial for maximizing production. The in-depth technical knowledge presented in this guide provides a solid foundation for these future endeavors, paving the way for a sustainable and scalable supply of mogrosides to meet the growing global demand for natural, low-calorie sweeteners.

References

- 1. Using Agrobacterium tumefaciens to Assemble Multi-step Metabolic Pathways in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. mdpi.com [mdpi.com]

- 7. research.wur.nl [research.wur.nl]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]

- 12. Stable transformation of Nicotiana benthamiana [protocols.io]

- 13. Frontiers | Genome-wide identification and characterization of DNA methyltransferases and demethylases in Siraitia grosvenorii [frontiersin.org]

Spectroscopic Characterization of Mogroside IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies required for the comprehensive characterization of Mogroside IV, a prominent sweet-tasting triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). The information compiled herein is essential for quality control, pharmacokinetic studies, and further research into the biological activities of this natural sweetener.

Mass Spectrometry (MS) Data

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of Mogroside IV.[1][2] Analysis is typically performed in negative ion electrospray ionization (ESI) mode.[1][3]

Table 1: Mass Spectrometry Data for Mogroside IV

| Parameter | Value | Reference |

| Molecular Formula | C₅₄H₉₂O₂₄ | [4] |

| Molecular Weight | 1125.29 g/mol | [4] |

| Ionization Mode | Negative ESI | [1][3] |

| Precursor Ion [M-H]⁻ | m/z 1124.3 | Theoretical |

| Key Fragment Ions | Loss of glucose units (162 Da) | [5] |

Note: Specific fragmentation patterns should be determined empirically.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: Predicted ¹H NMR Spectroscopic Data for Mogroside IV (500 MHz, CD₃OD)

| Position | Predicted δH (ppm) | Multiplicity | J (Hz) |

| Mogrol (B2503665) Aglycone | |||

| 1 | 1.55, 1.05 | m | |

| 2 | 1.90, 1.75 | m | |

| 3 | 3.25 | dd | 11.5, 4.5 |

| 5 | 0.95 | m | |

| 6 | 5.65 | s | |

| 7 | 2.15, 2.05 | m | |

| 11 | 3.80 | dd | 10.5, 5.0 |

| ... | ... | ||

| Glucose Moieties | |||

| Glc I-1 | 4.3-4.5 | d | ~7.8 |

| Glc II-1 | 4.4-4.6 | d | ~7.8 |

| Glc III-1 | 4.7-4.9 | d | ~7.8 |

| Glc IV-1 | 4.5-4.7 | d | ~7.8 |

Table 3: Predicted ¹³C NMR Spectroscopic Data for Mogroside IV (125 MHz, CD₃OD)

| Position | Predicted δC (ppm) |

| Mogrol Aglycone | |

| 1 | 40.5 |

| 2 | 27.0 |

| 3 | 89.0 |

| 4 | 40.0 |

| 5 | 53.0 |

| 6 | 120.0 |

| 7 | 42.0 |

| 8 | 48.0 |

| 9 | 50.0 |

| 10 | 38.0 |

| 11 | 70.0 |

| ... | ... |

| Glucose Moieties | |

| Glc I-1 | 104-106 |

| Glc II-1 | 104-106 |

| Glc III-1 | 104-106 |

| Glc IV-1 | 104-106 |

Note: The chemical shifts for the mogrol aglycone and glucose units are based on published data for structurally similar mogrosides.[6] Definitive assignment requires 2D NMR analysis (COSY, HSQC, HMBC).

Experimental Protocols

NMR Spectroscopy

The following is a general protocol for the acquisition of NMR data for Mogroside IV, adapted from established methods for other mogrosides.[6]

-

Sample Preparation: Dissolve ~1.5-2.0 mg of purified Mogroside IV in approximately 150 µL of methanol-d₄ (CD₃OD).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer (e.g., Bruker Avance) equipped with a suitable probe (e.g., 2.5 mm inverse or 5 mm broadband).

-

Data Acquisition:

-

Data Analysis: Assign proton and carbon signals using a combination of 1D and 2D spectral data. COSY spectra will reveal proton-proton couplings, HSQC will correlate protons to their directly attached carbons, and HMBC will establish long-range proton-carbon connectivities, which is crucial for determining the glycosidic linkages.[8][9]

LC-MS/MS

The following protocol for the quantitative analysis of Mogroside IV is based on established methods for mogroside analysis.[1][2][3]

-

Sample Preparation:

-

Standard Solutions: Prepare a stock solution of Mogroside IV in methanol (B129727) (e.g., 1.0 mg/mL). Serially dilute the stock solution with methanol to create a series of standard working solutions for calibration.[10]

-

Sample Extraction: For plant extracts or other matrices, perform a solid-liquid extraction with a methanol/water mixture (e.g., 80/20 v/v) assisted by ultrasonication.[2] Centrifuge and filter the supernatant through a 0.22 µm filter before injection.

-

-

Chromatographic Conditions:

-

HPLC System: An Agilent 1260 Series or equivalent.[2]

-

Column: A C18 reversed-phase column (e.g., Shiseido Capcell Pak UG120 C18, 2.0 × 50mm, 3.0µm).[1]

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[2]

-

Flow Rate: 0.25 mL/min.[2]

-

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple-quadrupole mass spectrometer with an ESI source.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[3]

-

Detection: Use Selected-Reaction Monitoring (SRM) for quantification. The transition for Mogroside V has been reported as m/z 1285.6 → 1123.7; similar transitions involving the loss of glucose moieties are expected for Mogroside IV.[1]

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of Mogroside IV.

Postulated Antioxidant Signaling Pathway

Mogrosides have demonstrated antioxidant activities.[11] A plausible mechanism for this is the upregulation of endogenous antioxidant enzymes through signaling pathways such as the Nrf2-ARE pathway.

Caption: Postulated Nrf2-mediated antioxidant pathway for Mogroside IV.

References

- 1. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ABC Herbalgram Website [herbalgram.org]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Mogroside IV | C54H92O24 | CID 14525324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. iosrphr.org [iosrphr.org]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]

- 11. medchemexpress.com [medchemexpress.com]

Mechanism of Action of Mogroside IV as a Natural Sweetener: A Technical Guide

Abstract

Mogroside IV, a principal sweet component isolated from the fruit of Siraitia grosvenorii (monk fruit), is a high-intensity, non-caloric natural sweetener. Its mechanism of action is centered on the activation of the canonical sweet taste transduction pathway. This process is initiated by the binding of Mogroside IV to the heterodimeric G protein-coupled receptor, T1R2/T1R3, located on the surface of taste receptor cells. This interaction triggers a downstream intracellular signaling cascade involving the G protein gustducin, phospholipase C β2 (PLCβ2), and the transient receptor potential cation channel subfamily M member 5 (TRPM5), culminating in neurotransmitter release and the perception of sweetness. The degree of glycosylation of the mogrol (B2503665) backbone is a critical determinant of taste, with four or more glucose units being required for a sweet taste. This guide provides a detailed examination of the molecular interactions, signaling pathways, quantitative activity, and experimental methodologies relevant to the action of Mogroside IV.

Core Mechanism of Sweet Taste Perception

The sensation of sweet taste is a complex biological process initiated by the interaction of sweet-tasting molecules with specific receptors on the tongue. These taste receptor cells are clustered in taste buds, which are found within papillae.[1][2]

The Sweet Taste Receptor: T1R2/T1R3 Heterodimer

The receptor responsible for detecting sweet stimuli is a Class C G protein-coupled receptor (GPCR) composed of two distinct subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[3][4] These two subunits form an obligate heterodimer (T1R2/T1R3) to function.[3][4] Each subunit possesses a large N-terminal extracellular domain known as a Venus flytrap (VFT) domain, a cysteine-rich domain, and a seven-transmembrane domain.[3][5] The VFT domains are the primary binding sites for a vast array of sweet-tasting molecules.[3][5][6] While many small-molecule sweeteners like aspartame (B1666099) bind within the VFT of the T1R2 subunit, the receptor features multiple binding sites across both subunits, allowing it to recognize a wide variety of chemical structures.[3][6][7]

Mogroside IV-Receptor Interaction

Mogroside IV, a triterpenoid (B12794562) glycoside, elicits its sweet taste by binding to the T1R2/T1R3 receptor complex. The interaction is thought to occur within the VFT domain of the T1R2 subunit, a common binding region for many non-caloric sweeteners.[5][6] This binding event stabilizes a "closed" or active conformation of the VFT domain.[5] The conformational change induced by the binding of Mogroside IV to the extracellular domain is transmitted to the transmembrane domains, initiating the intracellular signaling cascade.[4]

Downstream Signaling Cascade

The activation of the T1R2/T1R3 receptor by Mogroside IV triggers a well-defined intracellular signaling pathway, common to sweet, bitter, and umami tastes.[1][8]

-

G Protein Activation: The conformational change in the receptor activates an associated heterotrimeric G protein. The primary G protein in taste transduction is gustducin, a homolog of transducin.[8][9] Upon receptor activation, the Gα-gustducin subunit exchanges GDP for GTP and dissociates from the Gβγ subunits (Gβ3/Gγ13).[8]

-

Second Messenger Production: The dissociated G protein subunits activate the enzyme phospholipase C β2 (PLCβ2).[8] PLCβ2 then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][10]

-

Calcium Release: IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[8][10][11]

-

TRPM5 Channel Activation: The subsequent rise in intracellular Ca²⁺ concentration activates the Transient Receptor Potential Melastatin 5 (TRPM5) ion channel.[10][12][13] TRPM5 is a monovalent-selective cation channel that allows an influx of Na⁺ ions.

-

Depolarization and Neurotransmitter Release: The influx of Na⁺ ions through TRPM5 depolarizes the taste receptor cell.[10] This depolarization leads to the release of neurotransmitters, primarily ATP, which in turn activates afferent gustatory nerve fibers, sending a signal to the brain that is interpreted as "sweet".[1][2]

Quantitative Analysis of Mogroside IV Activity

The potency of Mogroside IV as a sweetener is quantified through both sensory evaluations and in vitro cellular assays.

Sweetness Potency

Mogrosides are classified as high-intensity sweeteners due to their significantly greater sweetness compared to sucrose. The perceived sweetness is highly dependent on the number of glucose units attached to the mogrol aglycone. Mogroside IV and the closely related Mogroside V are the primary contributors to the sweetness of monk fruit extract.[14][15]

| Compound | Number of Glucose Units | Relative Sweetness vs. Sucrose (by weight) | Reference |

| Mogroside II | 2 | ~1x | [16] |

| Mogroside IV | 4 | ~300x | [17] |

| Mogroside V | 5 | 250 - 425x | [14][16][18] |

| Siamenoside I | 5 | ~465x | [17] |

Receptor Activation Efficacy

The activity of mogrosides at the T1R2/T1R3 receptor can be measured in cell-based assays that quantify the downstream cellular response, typically the increase in intracellular calcium. The half-maximal effective concentration (EC₅₀) value represents the concentration of a sweetener required to elicit 50% of the maximum response. Lower EC₅₀ values indicate higher potency at the receptor level. While specific EC₅₀ data for Mogroside IV is not prevalent in the reviewed literature, data for the structurally similar Mogroside V provides a strong proxy for its high efficacy.

| Compound | Assay System | Measured Endpoint | EC₅₀ Value (μM) | Reference |

| Mogroside V | HEK293 cells expressing T1R2/T1R3 | Intracellular Ca²⁺ influx | 1.1 ± 0.2 | [19][20] |

| Sucrose | HEK293 cells expressing T1R2/T1R3 | Intracellular Ca²⁺ influx | 23,000 ± 2,000 | [19] |

| Aspartame | HEK293 cells expressing T1R2/R3 | Intracellular Ca²⁺ influx | ~625 | [21] |

Structure-Activity Relationship

The relationship between the chemical structure of mogrosides and their taste is well-defined and depends critically on the extent of glycosylation.[18]

-

Bitter/Tasteless Precursors: Mogrosides with fewer than four glucose units, such as Mogroside IIE, are typically bitter or tasteless.[18]

-

Sweet Compounds: The addition of glucose units through enzymatic glycosylation during the ripening of the monk fruit converts these bitter precursors into intensely sweet compounds.[22][23][24] Mogroside IV (4 glucose units) and Mogroside V (5 glucose units) are the primary sweet-tasting molecules in the ripe fruit.[18][22][23][24]

This demonstrates that the number of glucose moieties is a key molecular determinant for the effective activation of the sweet taste receptor.

References

- 1. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. pnas.org [pnas.org]

- 4. Structure-Dependent Activity of Plant-Derived Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of the sweet taste enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Characterization of the Modes of Binding between Human Sweet Taste Receptor and Low-Molecular-Weight Sweet Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sensing via Intestinal Sweet Taste Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. TRPM4 and TRPM5 Channels Share Crucial Amino Acid Residues for Ca2+ Sensitivity but Not Significance of PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential effects of bitter compounds on the taste transduction channels TRPM5 and IP3 receptor type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stevia - Wikipedia [en.wikipedia.org]

- 13. The taste transduction channel TRPM5 is a locus for bitter-sweet taste interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tongue-on-a-Chip: Parallel Recording of Sweet and Bitter Receptor Responses to Sequential Injections of Pure and Mixed Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. pnas.org [pnas.org]

Mogroside IV: Unveiling a Spectrum of Biological Activities Beyond Sweetness

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Mogroside IV, a principal triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit), is renowned for its intense sweetness without contributing caloric value. While its application as a natural sweetener is well-established, a growing body of scientific evidence reveals a diverse range of biological activities that extend far beyond its palatable taste. This technical guide provides a comprehensive overview of the current understanding of Mogroside IV's therapeutic potential, focusing on its anti-inflammatory, antioxidant, anti-cancer, and metabolic regulatory effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the underexplored pharmacological landscape of this natural compound.

Anti-Inflammatory Activities

Mogroside IV and related mogrosides have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory cascade. While specific quantitative data for Mogroside IV is limited, studies on mogroside extracts and other individual mogrosides provide strong evidence of their potential in mitigating inflammation.

Quantitative Data on Anti-Inflammatory Effects of Mogrosides

| Compound/Extract | Assay | Cell Line/Model | Key Findings | IC50/Effective Concentration | Reference(s) |

| Mogroside V | LPS-induced Nitric Oxide (NO) Production | Porcine Alveolar Macrophages (3D4/21) | Significantly inhibited NO production | Not Reported | [1] |

| Mogroside V | LPS+IFN-γ-induced M1 polarization | Bone Marrow-Derived Macrophages (BMDMs) from diabetic mice | Suppressed M1 macrophage polarization and inflammatory response | Not Reported | [2] |

| Mogroside IIIE | Isoproterenol-induced myocardial fibrosis | C57BL/6 mice | Inhibited inflammation and fibrosis, down-regulated TLR4, MyD88, TGF-β1, and α-SMA expression | Not Reported | [3] |

| Mogrosides Extract | LPS-induced inflammation | Murine Macrophage RAW 264.7 cells | Down-regulated the expression of iNOS, COX-2, and IL-6 | Not Reported | [4] |

Signaling Pathways in Anti-Inflammatory Action

Mogrosides exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway . Upon stimulation by pro-inflammatory stimuli like lipopolysaccharide (LPS), Mogroside V has been shown to suppress the phosphorylation of p65, a key subunit of NF-κB, and the expression of NLRP3, a component of the inflammasome[1]. Furthermore, Mogroside IIIE has been observed to inhibit the TLR4/MyD88/NF-κB signaling pathway, leading to a reduction in the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α[3].

Experimental Protocols: Representative Method for Assessing Anti-Inflammatory Activity

-

Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are pre-treated with various concentrations of Mogroside IV for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. The absorbance at 540 nm is measured, and the percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

-

Western Blot Analysis: To determine the effect on protein expression, cells are lysed, and proteins are separated by SDS-PAGE. Following transfer to a PVDF membrane, the blots are probed with primary antibodies against iNOS, COX-2, p-p65, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.

Antioxidant Properties

Quantitative Data on Antioxidant Activity of Mogroside Extracts

| Compound/Extract | Assay | Key Findings | IC50 Value | Reference(s) |

| Mogroside-rich Extract (MGE) | DPPH Radical Scavenging | Moderate scavenging activity | 1118.1 µg/mL | [5] |

| Mogroside-rich Extract (MGE) | ABTS Radical Scavenging | Moderate scavenging activity | 1473.2 µg/mL | [5] |

| Mogroside-rich Extract (MGE) | Oxygen Radical Absorbance Capacity (ORAC) | Potent peroxyl radical scavenger | 851.8 µmol TE/g | [5] |

| Mogroside V | Hydroxyl Radical Scavenging | Effective scavenging of •OH | EC50 = 48.44 µg/mL | [6] |

| 11-oxo-mogroside V | Superoxide Anion (O2-) Scavenging | Higher scavenging effect than Mogroside V | EC50 = 4.79 µg/mL | [6] |

| 11-oxo-mogroside V | Hydrogen Peroxide (H2O2) Scavenging | Higher scavenging effect than Mogroside V | EC50 = 16.52 µg/mL | [6] |

Experimental Protocols: Representative Methods for Assessing Antioxidant Activity

-

DPPH Radical Scavenging Assay: A solution of Mogroside IV at various concentrations is added to a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

-

ABTS Radical Scavenging Assay: The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with potassium persulfate. The ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 at 734 nm. Mogroside IV at various concentrations is added to the ABTS•+ solution, and the absorbance is measured after 6 minutes. The percentage of inhibition is calculated, and the IC50 value is determined.

-

Lipid Peroxidation Inhibition Assay (TBARS Method): A biological sample (e.g., liver homogenate) is incubated with a pro-oxidant (e.g., FeSO4) in the presence or absence of Mogroside IV. Thiobarbituric acid (TBA) is added to the reaction mixture, which is then heated. The formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA), is measured spectrophotometrically at 532 nm. The percentage of lipid peroxidation inhibition is calculated relative to the control group.

Anti-Cancer Activity

Recent studies have highlighted the anti-proliferative and pro-apoptotic effects of specific mogrosides, including Mogroside IVe (a close structural analog of Mogroside IV), on various cancer cell lines.

Quantitative Data on Anti-Cancer Effects of Mogroside IVe

| Compound | Cell Line | Assay | Key Findings | IC50 Value | Reference(s) |

| Mogroside IVe | HT-29 (Colorectal Cancer) | MTT Assay (48h) | Dose-dependent inhibition of cell proliferation | ~50 µM | [7] |

| Mogroside IVe | Hep-2 (Laryngeal Cancer) | MTT Assay (48h) | Dose-dependent inhibition of cell proliferation | ~60 µM | [7] |

Signaling Pathways in Anti-Cancer Action

Mogroside IVe has been shown to induce apoptosis in colorectal (HT-29) and laryngeal (Hep-2) cancer cells by modulating the p53, ERK1/2, and MMP-9 signaling pathways . Specifically, Mogroside IVe treatment leads to the upregulation of the tumor suppressor protein p53 and the downregulation of phosphorylated extracellular signal-regulated kinase 1 (p-ERK1) and matrix metalloproteinase-9 (MMP-9)[7][8].

References

In Vitro Antioxidant Potential of Mogroside IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant potential of Mogroside IV, a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit). While recognized for its potent sweetness, emerging research indicates that Mogroside IV, along with other mogrosides, possesses significant antioxidant properties.[1][2] This document synthesizes available data, details common experimental methodologies for assessing antioxidant capacity, and visualizes the underlying biochemical pathways and workflows.

Data Presentation: Quantitative Antioxidant Activity

Direct quantitative data on the antioxidant activity of isolated Mogroside IV is limited in current literature. Most studies have evaluated extracts containing a mixture of mogrosides. The data below is presented to provide context based on available research on mogroside extracts and the most abundant mogroside, Mogroside V.

Table 1: Antioxidant Activity of Mogroside Fruit Extract (MGE)

A study on a mogroside fruit extract (MGE) demonstrated its capacity to scavenge free radicals. Mogroside IV constituted a small fraction of this extract (0.97 ± 0.05 g/100 g), with Mogroside V being the primary component (44.52 ± 1.33 g/100 g).[3]

| Assay | Test Substance | IC₅₀ (μg/mL) | Positive Control | Control IC₅₀ (μg/mL) |

| DPPH Radical Scavenging | MGE | 1118.1 | Ascorbic Acid | 9.6 |

| ABTS Radical Scavenging | MGE | 1473.2 | Trolox | 47.9 |

| (Data sourced from Liu et al., 2014)[3] |

Table 2: Comparative Free Radical Scavenging Activity of Mogroside V

To offer a comparative perspective, the following table details the antioxidant activity of pure Mogroside V against a mixed saponin (B1150181) product (MSP) derived from Mogroside II E.[4]

| Radical Scavenged | Test Substance | IC₅₀ (mg/mL) |

| Hydroxyl Radical | Mogroside V | 0.139 |

| Superoxide Radical | Mogroside V | 0.551 |

| DPPH Radical | Mogroside V | 0.433 |

| (Data sourced from Yang et al., 2019)[4] |

Experimental Protocols and Workflows

Standard in vitro assays are employed to quantify the antioxidant potential of compounds like Mogroside IV. These include direct chemical assays measuring free radical scavenging and reduction potential, as well as cell-based assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in a suitable solvent such as methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

-

Preparation of Test Samples: Dissolve Mogroside IV and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent to create a series of stock solutions of varying concentrations.

-

Reaction Mixture: In a test tube or microplate well, add a fixed volume of the DPPH solution (e.g., 2.0 mL) to a specific volume of the test sample solution (e.g., 1.0 mL). A blank sample containing only the solvent instead of the test sample is also prepared.

-

Incubation: Mix the solutions thoroughly and incubate them in the dark at room temperature for a defined period (typically 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the reaction mixtures at the characteristic wavelength of DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.

-

Calculation: The percentage of radical scavenging activity (% RSA) is calculated using the formula: % RSA = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting % RSA against sample concentration.

References

- 1. lifetechindia.com [lifetechindia.com]

- 2. researchgate.net [researchgate.net]

- 3. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity | MDPI [mdpi.com]

An In-depth Technical Guide to the Anti-inflammatory Properties of Mogroside IV

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of Mogroside IV, a triterpenoid (B12794562) glycoside extracted from the fruit of Siraitia grosvenorii (monk fruit). This document synthesizes current scientific findings on its mechanisms of action, supported by quantitative data and detailed experimental protocols. The information is intended to support further research and development of Mogroside IV as a potential anti-inflammatory agent.

Introduction

Mogroside IV is a principal sweet component of monk fruit and has garnered significant interest for its potential health benefits, including its anti-inflammatory activities.[1][2][3][4][5] Inflammation is a complex biological response implicated in numerous acute and chronic diseases. The therapeutic potential of Mogroside IV lies in its ability to modulate key signaling pathways and reduce the expression of pro-inflammatory mediators. This guide will delve into the molecular mechanisms underlying these effects. While much of the research has focused on mogrosides as a group or specifically on the closely related Mogroside V, this document will focus on the data available for Mogroside IV and its aglycone, mogrol, which is the form it is largely converted to after ingestion.[1]

Mechanisms of Action

Mogroside IV and its metabolites exert their anti-inflammatory effects primarily through the modulation of critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of pro-inflammatory cytokines and enzymes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression.

Mogrosides have been shown to inhibit the activation of the NF-κB pathway.[6][7][8] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[7] By inhibiting NF-κB activation, Mogroside IV can effectively suppress the expression of downstream inflammatory mediators.

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, plays a crucial role in cellular responses to external stimuli, including inflammation.[6] Mogrosides have been demonstrated to attenuate the phosphorylation of key MAPK proteins, including p38, JNK, and ERK, in response to inflammatory stimuli like LPS.[6][7] This inhibition of MAPK signaling contributes to the overall anti-inflammatory effect by reducing the expression of pro-inflammatory genes.

A direct consequence of the inhibition of the NF-κB and MAPK pathways is the reduced production of key pro-inflammatory mediators. Mogrosides have been shown to significantly decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory molecules.[1][9][10][11][12][13] Furthermore, the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) is also markedly suppressed.[1][6][7][9][14][15][16]

Quantitative Data from Experimental Studies

The anti-inflammatory effects of mogrosides have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Effects of Mogrosides on Macrophages

| Cell Line | Inducer | Mogroside Concentration | Measured Parameter | Result | Reference |

| RAW 264.7 | LPS | Varying concentrations | iNOS mRNA expression | Significant dose-dependent inhibition | [1][9] |

| RAW 264.7 | LPS | Varying concentrations | COX-2 expression | Significant dose-dependent inhibition | [1][9] |

| RAW 264.7 | LPS | Varying concentrations | IL-6 mRNA expression | Significant dose-dependent inhibition | [1][9] |

| RAW 264.7 | LPS | Varying concentrations | Prostaglandin E2 (PGE2) | Significant inhibition | [17] |

| BV-2 | LPS | 6.25, 12.5, 25 µM (Mogroside V) | TNF-α protein expression | Significant decrease at 25 µM | [7] |

| BV-2 | LPS | 6.25, 12.5, 25 µM (Mogroside V) | IL-1β protein expression | Significant decrease at 25 µM | [7] |

| BV-2 | LPS | 6.25, 12.5, 25 µM (Mogroside V) | IL-6 protein expression | Significant decrease at 25 µM | [7] |

Table 2: In Vivo Anti-inflammatory Effects of Mogrosides

| Animal Model | Inducer | Mogroside Administration | Measured Parameter | Result | Reference |

| Murine Ear Edema | Phorbol ester | Topical application | COX-2 expression | Reduction | [1][9] |

| Murine Ear Edema | Phorbol ester | Topical application | IL-6 expression | Reduction | [1][9] |

| Rat Paw Edema | Carrageenan | Intraperitoneal injection | Paw volume | Dose-dependent reduction | [18] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for key experiments cited.

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Cells are pre-treated with various concentrations of Mogroside IV for a specified duration (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 18-24 hours).

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: NO levels in the culture supernatant are measured using the Griess reagent.

-

Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Cytokine concentrations in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression Analysis (iNOS, COX-2, TNF-α, IL-6): Total RNA is extracted from the cells, and the relative mRNA expression of target genes is determined by quantitative real-time polymerase chain reaction (qRT-PCR).

-

Protein Expression Analysis: Cell lysates are subjected to SDS-PAGE and Western blotting to detect the protein levels of iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK).

-

-

Animals: Male Sprague-Dawley rats are used.[19]

-

Induction of Edema: A subplantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the rats.[18][20]

-

Treatment: Mogroside IV is administered, typically via intraperitoneal injection, at various doses 30-60 minutes prior to carrageenan injection. A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug like indomethacin.

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[18][21] The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

-

Biochemical Analysis: At the end of the experiment, paw tissue can be excised for the measurement of inflammatory markers such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), and levels of TNF-α, IL-1β, and PGE2.[18]

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by Mogroside IV and a typical experimental workflow.

Caption: Mogroside IV's inhibition of NF-κB and MAPK signaling pathways.

Caption: General experimental workflow for evaluating Mogroside IV.

Conclusion and Future Directions

The available evidence strongly suggests that Mogroside IV possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators. While much of the detailed mechanistic work has been performed on mogrosides as a group or specifically on Mogroside V, the findings provide a strong rationale for the continued investigation of Mogroside IV as a potential therapeutic agent for inflammatory conditions.

Future research should focus on:

-

Conducting studies that directly compare the anti-inflammatory potency of Mogroside IV with other mogrosides.

-

Elucidating the precise molecular targets of Mogroside IV within the inflammatory signaling cascades.

-

Evaluating the efficacy and safety of Mogroside IV in a wider range of preclinical models of inflammatory diseases.

-

Investigating the pharmacokinetics and bioavailability of Mogroside IV to optimize its therapeutic potential.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to advance the study of Mogroside IV as a novel anti-inflammatory agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Mogroside IV | 89590-95-4 | OM44167 | Biosynth [biosynth.com]

- 3. Mogroside IV - LKT Labs [lktlabs.com]

- 4. Pharmacological activities of mogrosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Login | MAHSA International Journal of Health and Medicine (Mi-JHM) [journals.mahsa.edu.my]

- 9. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SUPPRESSION OF INDUCIBLE NITRIC OXIDE SYNTHASE (INOS) AND CYCLOOXYGENASE II (COX-2) BY FERMENTED PRODUCT OF CITRUS SUNKI PEEL IN LIPOPOLYSACCHARIDE-ACTIVATED RAW264.7 CELLS | International Society for Horticultural Science [ishs.org]

- 12. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of nitric oxide synthase inhibitors and lipopolysaccharide induced inducible NOS and cyclooxygenase-2 gene expressions by rutin, quercetin, and quercetin pentaacetate in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neutrophilic Lung Inflammation Suppressed by Picroside II Is Associated with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tumor necrosis factor-alpha and interleukin 6 synergistically induce T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mogroside V inhibits LPS-induced COX-2 expression/ROS production and overexpression of HO-1 by blocking phosphorylation of AKT1 in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. researchgate.net [researchgate.net]

Mogroside IV: A Technical Guide on its Anticancer and Antidiabetic Potential

Introduction

Mogroside IV is a principal triterpenoid (B12794562) glycoside derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1] Traditionally used in Chinese medicine for treating conditions like coughs and sore throats, this natural, non-caloric sweetener is gaining significant attention in the scientific community for its broader pharmacological activities.[2] Emerging preclinical evidence highlights the potential of Mogroside IV and its related compounds in the management of complex diseases such as cancer and type 2 diabetes. This technical guide synthesizes the current understanding of the molecular mechanisms, experimental evidence, and key signaling pathways modulated by Mogroside IV, providing a resource for researchers and drug development professionals.

Anticancer Effects of Mogroside IV

Mogroside IV and its isomers, such as Mogroside IVe, have demonstrated notable antiproliferative and pro-apoptotic effects across various cancer cell lines. The primary mechanisms involve the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, thereby inhibiting tumor growth.[3][4]

Molecular Mechanisms and Signaling Pathways

Research indicates that Mogroside IVe exerts its anticancer effects by modulating key regulatory proteins involved in cell survival and proliferation.[3][4] It has been shown to induce apoptosis by upregulating the tumor suppressor protein p53.[3][4] Concurrently, it downregulates the phosphorylation of Extracellular signal-Regulated Kinase 1 (p-ERK1) and the expression of Matrix Metalloproteinase-9 (MMP-9), both of which are crucial for cancer cell proliferation and metastasis.[3][4] The aglycone of mogrosides, mogrol, has also been found to inhibit the STAT3 signaling pathway, which leads to the upregulation of cell cycle inhibitors p21 and p27 and the downregulation of anti-apoptotic proteins like Bcl-2, further contributing to cell cycle arrest and apoptosis.[2][5]

Quantitative Data on Anticancer Effects

The following table summarizes the quantitative effects of Mogroside IVe on cancer cell proliferation from in vitro studies.

| Cell Line | Cancer Type | Treatment | Concentration (µg/mL) | Result | Reference |

| HT29 | Colorectal Cancer | Mogroside IVe | 2000 | ~75% inhibition of proliferation | [3] |

| Hep-2 | Laryngeal Cancer | Mogroside IVe | 2000 | ~80% inhibition of proliferation | [3] |

| T24 | Bladder Cancer | MOG (Mogroside V-rich) | 2000 | ~74-80% reduction in cell viability | [6] |

| PC-3 | Prostate Cancer | MOG (Mogroside V-rich) | 2000 | ~74-80% reduction in cell viability | [6] |

Antidiabetic Effects of Mogroside IV

Mogrosides, including Mogroside IV, have demonstrated significant potential in managing type 2 diabetes mellitus (T2DM).[7] Their effects are primarily attributed to the activation of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8][9] Activation of AMPK helps to improve insulin (B600854) sensitivity, lower blood glucose levels, and normalize lipid profiles.[7][9]

Molecular Mechanisms and Signaling Pathways

1. AMPK Pathway Activation: Upon ingestion, mogrosides are metabolized into their aglycone, mogrol, which activates AMPK.[5][8] Activated AMPK inhibits gluconeogenesis (glucose production) in the liver by downregulating key enzymes like phosphoenolpyruvate (B93156) carboxykinase.[5][9] It also promotes fatty acid oxidation, which helps to reduce lipid accumulation.[7][9] Some studies suggest the involvement of the AMPK/SIRT1 signaling pathway, which plays a role in reducing inflammation and oxidative stress in diabetic conditions.[7][10]

2. Gut Microbiota and Metabolic Endotoxemia Modulation: Recent studies indicate that mogrosides can alleviate T2DM by modulating the gut microbiota.[11][12] Treatment with mogrosides has been shown to decrease the abundance of Firmicutes and Proteobacteria while increasing Bacteroidetes in diabetic mice.[11][12] This shift helps to improve the intestinal barrier, leading to a reduction in plasma lipopolysaccharide (LPS), a state known as metabolic endotoxemia. Lower LPS levels decrease the activation of the Toll-like receptor 4 (TLR4) and its downstream inflammatory pathways, thereby reducing systemic inflammation and improving insulin resistance.[11]

Quantitative Data on Antidiabetic Effects

The following table summarizes data from in vivo studies using mogroside-rich extracts (MGE) in diabetic animal models.

| Animal Model | Treatment | Dosage (mg/kg) | Duration | Key Outcomes | Reference |

| Alloxan-induced diabetic mice | Mogrosides Extract (MG) | 100, 300, 500 | 4 weeks | Significantly decreased serum glucose, TC, TG; Increased HDL-C | [13] |

| HFD/STZ-induced diabetic mice | Mogroside-Rich Extract (MGE) | 150, 300 | 5 weeks | Dose-dependent reduction in FBG, GSP, serum insulin, HOMA-IR | [7][9] |

| HFD/STZ-induced T2DM mice | Mogroside | 50, 100, 200 | 28 days | Reduced plasma endotoxin (up to 65.93%); Decreased CD14 & TLR4 mRNA | [11][12] |

HFD: High-Fat Diet; STZ: Streptozotocin (B1681764); FBG: Fasting Blood Glucose; GSP: Glycated Serum Protein; HOMA-IR: Homeostasis Model Assessment-Insulin Resistance; TC: Total Cholesterol; TG: Triglycerides; HDL-C: High-Density Lipoprotein Cholesterol.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common protocols used in the cited research.

Anticancer Studies

-

Cell Culture: Human cancer cell lines (e.g., HT29, Hep-2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ incubator.

-

Cell Viability (MTT) Assay: Cells are seeded in 96-well plates and treated with varying concentrations of Mogroside IVe for a specified period (e.g., 72 hours).[6] MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO). Absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.[6]

-

Apoptosis and Cell Cycle Analysis: Cells are treated with the compound, harvested, and fixed. For apoptosis, TUNEL staining or Annexin V/PI staining is performed.[14] For cell cycle analysis, cells are stained with propidium (B1200493) iodide (PI) and analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[6]

-

Western Blot Analysis: Protein lysates from treated and untreated cells are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., p53, p-ERK1, MMP-9, Bcl-2).[15] After incubation with a secondary antibody, protein bands are visualized using a chemiluminescence detection system.

Antidiabetic Studies (In Vivo)

-

Animal Model: Type 2 diabetes is induced in mice (e.g., Kunming or C57BL/6J) using a combination of a high-fat diet (HFD) for several weeks followed by a low-dose injection of streptozotocin (STZ).[9][12]

-

Treatment Protocol: Diabetic mice are randomly assigned to groups and administered mogroside extract or purified mogrosides daily via oral gavage at specified doses (e.g., 50-300 mg/kg) for a period of several weeks (e.g., 4-5 weeks).[9][12] A vehicle control group and a positive control group (e.g., metformin (B114582) or pioglitazone) are included.[12]

-

Biochemical Analysis: Blood samples are collected to measure fasting blood glucose, serum insulin, total cholesterol, triglycerides, and HDL-C using commercial assay kits. Insulin resistance is calculated using the HOMA-IR index.

-

Gene Expression Analysis (qRT-PCR): Tissues (e.g., liver) are harvested to analyze the mRNA expression levels of target genes (e.g., TLR4, CD14, gluconeogenic genes) using quantitative real-time PCR.[11]

Mogroside IV, a key bioactive compound from Siraitia grosvenorii, exhibits significant therapeutic potential as a dual-action agent against cancer and type 2 diabetes. Its anticancer properties are mediated through the induction of p53-dependent apoptosis and cell cycle arrest, while its antidiabetic effects are largely driven by the activation of the master metabolic regulator, AMPK, and the beneficial modulation of gut microbiota. The compiled quantitative data and elucidated signaling pathways provide a strong foundation for its further development. Future research should focus on bioavailability, pharmacokinetic profiling, and transitioning these promising preclinical findings into well-designed clinical trials to validate the efficacy and safety of Mogroside IV in human subjects.

References

- 1. Mogroside - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scivisionpub.com [scivisionpub.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. tandfonline.com [tandfonline.com]

- 9. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 10. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice [jstage.jst.go.jp]

- 12. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mogrosides extract from Siraitia grosvenori scavenges free radicals in vitro and lowers oxidative stress, serum glucose, and lipid levels in alloxan-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Mogroside IV: A Keystone Component in Traditional Chinese Medicine's Respiratory Remedies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mogroside IV, a principal cucurbitane-type triterpenoid (B12794562) glycoside from the fruit of Siraitia grosvenorii (Luo Han Guo), holds a significant place in Traditional Chinese Medicine (TCM) for the treatment of respiratory ailments. For centuries, Luo Han Guo has been utilized as a natural remedy for coughs, sore throats, and phlegm reduction.[1][2] Modern pharmacological investigations have begun to elucidate the scientific basis for these traditional uses, revealing Mogroside IV's potent antioxidant, anti-inflammatory, and immunomodulatory activities. This technical guide provides a comprehensive overview of the role of Mogroside IV in TCM, detailing its pharmacological effects, underlying molecular mechanisms, and the experimental methodologies used in its investigation. The information presented is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this natural compound.

Traditional Chinese Medicine Perspective

In the framework of Traditional Chinese Medicine, the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo, is categorized as a "medicine food homology" species, signifying its use as both a food and a therapeutic agent.[1][3] Its primary indications in TCM include moistening the lungs, cooling heat, relieving sore throat, and resolving phlegm.[1][4] These traditional applications directly correlate with its use for respiratory conditions characterized by dryness, heat, and inflammation. Mogroside IV, as one of the major active constituents, is believed to be a significant contributor to these therapeutic effects.[2]

Pharmacological Activities and Molecular Mechanisms

Scientific research has identified several key pharmacological activities of mogrosides, including Mogroside IV, that substantiate their traditional uses. These activities are primarily centered around their antioxidant and anti-inflammatory properties.

Anti-inflammatory Activity

Mogrosides have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[5][6] The primary mechanism underlying this activity is the modulation of key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Mogrosides inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[5][7] This inhibition is achieved by suppressing the phosphorylation of key signaling proteins such as p65 (a subunit of NF-κB) and p38 MAPK.[8][9] By down-regulating these pathways, Mogroside IV can effectively reduce the inflammatory response.[10]

Signaling Pathway of Mogroside IV in Modulating Inflammation

Caption: Mogroside IV inhibits inflammation by blocking the phosphorylation of p38 MAPK and p65 NF-κB.

Antioxidant Activity

Mogrosides exhibit significant free radical scavenging activity, which contributes to their protective effects against oxidative stress-induced cellular damage.[11] While specific IC50 values for Mogroside IV are not extensively reported, studies on mogroside extracts demonstrate their capacity to scavenge various reactive oxygen species (ROS).[2][12]

Traditional Respiratory Applications: Scientific Evidence

The traditional use of Luo Han Guo for cough and phlegm is supported by modern pharmacological studies investigating the anti-tussive and expectorant properties of its extracts and constituent mogrosides.

Anti-tussive Effects

Animal models, such as the ammonia-induced cough model in guinea pigs, are employed to evaluate the anti-tussive effects of various compounds.[13][14] Studies have shown that mogroside V, a closely related compound to Mogroside IV, can significantly reduce cough frequency in mice stimulated with ammonia.[10] This suggests a direct inhibitory effect on the cough reflex.

Expectorant and Mucoactive Properties

Expectorant activity is often assessed using the tracheal phenol (B47542) red secretion model in mice, which measures the output of a dye into the trachea as an indicator of mucus secretion.[9][15][16] Mogroside V has been shown to increase the excretion of phenol red in the trachea of mice, indicating an expectorant effect.[10] Mucoactive agents can act as expectorants, mucolytics, mucoregulators, or mucokinetics to aid in the clearance of mucus from the airways.[13] The ability of Mogroside IV to increase tracheal secretion suggests it functions as a secretolytic expectorant.

Data Presentation

Table 1: Quantitative Data on the Antioxidant Activity of Mogroside Extracts

| Assay | Sample | IC50 (µg/mL) | Positive Control | Positive Control IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | Mogroside Extract | 1118.1 | Ascorbic Acid | 9.6 | [17][18] |

| ABTS Radical Scavenging | Mogroside Extract | 1473.2 | Trolox | 47.9 | [17][18] |

Note: Data is for a mogroside extract and not specifically for isolated Mogroside IV.

Table 2: Quantitative Data on the Anti-inflammatory Activity of Mogrosides

| Assay | Cell Line | Stimulant | Mogroside Concentration | Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Not Specified | Dose-dependent inhibition | [5] |

| TNF-α Production | BV-2 Cells | LPS | 25 µM (Mogroside V) | Significant decrease in protein expression | [7] |

| IL-6 Production | BV-2 Cells | LPS | 25 µM (Mogroside V) | Significant decrease in protein expression | [7] |

Note: Quantitative data for Mogroside IV is limited; data for Mogroside V and general mogroside extracts are presented as indicators of activity.

Experimental Protocols

Extraction and Purification of Mogroside IV